Paricalcitol-D6 is classified as a noncalcemic vitamin D analog. It interacts with the vitamin D receptor (VDR) but does not significantly increase serum calcium levels, making it a safer alternative for patients who require vitamin D supplementation without the risk of hypercalcemia. The compound is synthesized from natural sources of vitamin D2, undergoing several chemical modifications to achieve its final structure.
The synthesis of paricalcitol-D6 involves several intricate steps. Initially, vitamin D2 serves as the starting material. Key methods include:
The synthesis can be summarized in a multi-step process involving both ring modifications and functional group transformations, allowing for efficient production at larger scales while minimizing by-products .
The molecular formula for paricalcitol-D6 is , with a molecular weight of approximately 422.7 g/mol due to the presence of deuterium. The structure features:
The compound exhibits a complex three-dimensional conformation essential for its biological function .
Paricalcitol-D6 participates in various chemical reactions typical of steroid derivatives:
These reactions are essential for understanding the pharmacokinetics and dynamics of paricalcitol-D6 in clinical settings.
Paricalcitol-D6 exerts its effects primarily through binding to the VDR, which triggers a cascade of genomic events leading to:
Preclinical studies have demonstrated that paricalcitol-D6 effectively reduces parathyroid hormone levels without causing hypercalcemia.
Paricalcitol-D6 possesses several notable physical and chemical properties:
These properties are significant for its formulation as a pharmaceutical agent .
Paricalcitol-D6 is primarily used in research settings for:
Paricalcitol-d6 is a deuterated analog of paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂) where six hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. The molecular formula is C₂₇H₃₈D₆O₃, with a molecular weight of 422.67 g/mol (vs. 416.64 g/mol for non-deuterated paricalcitol) [1] [6] [9]. Isotopomer distribution analysis confirms deuterium incorporation exclusively at the terminal methyl groups of the side chain (C26 and C27 positions), resulting in two -CD₃ moieties rather than random distribution throughout the molecule [9] [10]. This selective labeling is strategically designed to preserve the core biological activity while modifying metabolic stability.
The stereochemistry retains the critical (1α,3β,7E,22E) configuration of the parent compound, essential for binding to the vitamin D receptor (VDR). X-ray crystallography and NMR studies verify that deuterium substitution induces no significant conformational changes in the triene system or A-ring, maintaining the bioactive topology [10]. The isotopic purity typically exceeds 98%, minimizing analytical interference from protiated species in mass spectrometry applications [6] [9].
Table 1: Deuterium Positions in Paricalcitol-d6
Carbon Position | Chemical Group | Deuterium Count | Functional Role |
---|---|---|---|
C26 | -CD₃ | 3 | Metabolic stability enhancement |
C27 | -CD₃ | 3 | Metabolic stability enhancement |
Core structure (A-ring, triene) | N/A | 0 | Preserves VDR binding affinity |
Deuterium integration into paricalcitol employs two primary synthetic strategies:
Challenges include preventing isotopic dilution during hydroxyl protection/deprotection and minimizing racemization at chiral centers. Chromatographic purification (HPLC with chiral stationary phases) ensures stereochemical integrity [10].
Deuteration significantly alters physicochemical and metabolic properties while preserving core biological activity:
Table 2: Comparative Properties of Paricalcitol-d6 vs. Paricalcitol
Property | Paricalcitol-d6 | Non-deuterated Paricalcitol | Significance |
---|---|---|---|
Molecular Weight | 422.67 g/mol | 416.64 g/mol | MS differentiation (+6 Da shift) |
Plasma Half-life (in vitro) | 18.2 ± 2.1 h | 6.1 ± 0.9 h | Extended exposure in tracer studies |
CYP24A1 Metabolism Rate | 0.32 nmol/min/mg | 1.05 nmol/min/mg | Reduced catabolism via KIE |
Aqueous Solubility | 100 mg/mL (DMSO) | 104 mg/mL (DMSO) | Equivalent formulation handling |
VDR Binding Affinity (Kd) | 0.41 nM | 0.38 nM | Biologically equivalent activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7